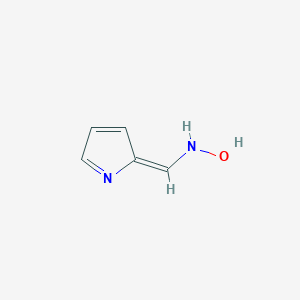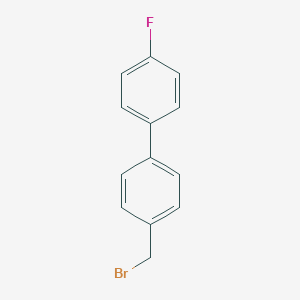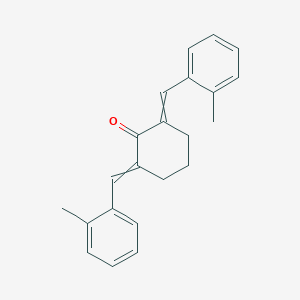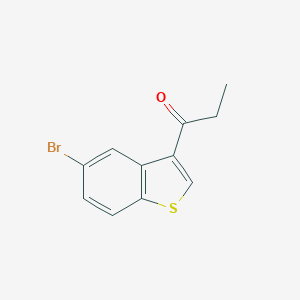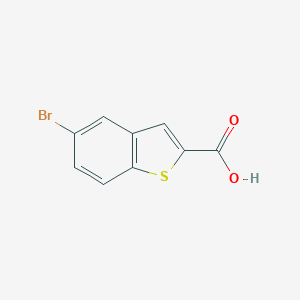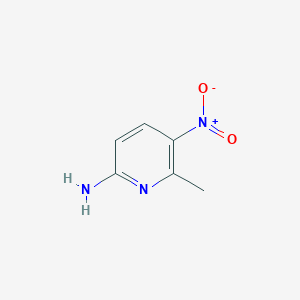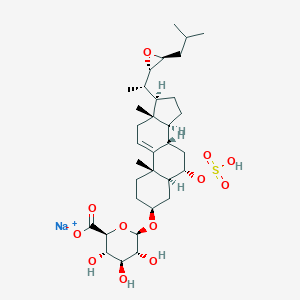![molecular formula C18H13Cl3N2S2 B185719 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine CAS No. 5273-30-3](/img/structure/B185719.png)
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It is a heterocyclic compound with a pyridazine ring and two benzyl sulfanyl groups attached to it. The compound is also known as CBPS and has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for other diseases.
Mechanism Of Action
The mechanism of action of 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine is not fully understood. However, research has suggested that the compound acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical And Physiological Effects
Studies have shown that 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. The compound has been shown to reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine in lab experiments include its potent cytotoxic effects on cancer cells and its anti-inflammatory properties. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It is also toxic to normal cells, which can limit its use in some applications.
Future Directions
There are several future directions for research on 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine. One area of interest is the development of more potent analogs of the compound. Researchers are also investigating the use of the compound in combination with other drugs to enhance its efficacy. Another direction is the study of the compound's effects on the immune system, which could have implications for the treatment of autoimmune diseases. Finally, researchers are exploring the potential use of the compound in targeted drug delivery systems, which could improve its therapeutic index and reduce toxicity.
Synthesis Methods
The synthesis of 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine involves the reaction of 2-chlorobenzyl mercaptan with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction takes place at high temperature and yields the desired product. The compound can be purified by recrystallization or column chromatography.
Scientific Research Applications
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine has been studied extensively for its potential as an anti-cancer agent. Research has shown that the compound has potent cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer.
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
CAS RN |
5273-30-3 |
|---|---|
Product Name |
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine |
Molecular Formula |
C18H13Cl3N2S2 |
Molecular Weight |
427.8 g/mol |
IUPAC Name |
3-chloro-4,5-bis[(2-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C18H13Cl3N2S2/c19-14-7-3-1-5-12(14)10-24-16-9-22-23-18(21)17(16)25-11-13-6-2-4-8-15(13)20/h1-9H,10-11H2 |
InChI Key |
LLIMUFIOYOLDTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)Cl)Cl |
Other CAS RN |
5273-30-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
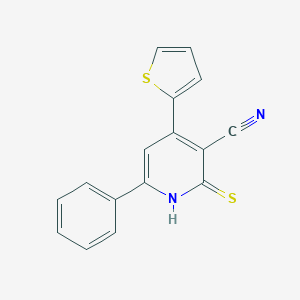
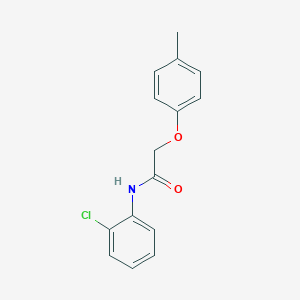
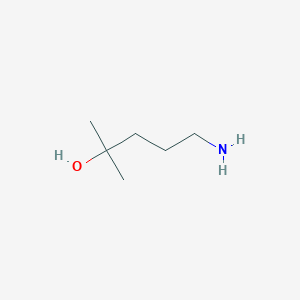
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
